2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure. It features a combination of aromatic and heterocyclic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide typically involves multiple stepsCommon reagents used in these reactions include dimethylformamide, ethyl iodide, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction conditions are crucial to achieving high purity and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Alkyl-6-hydroxy-5-(2,3,4,9-tetrahydro-1H-β-carbolin-1-yl)-1H-pyrimidine-2,4-diones
- Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate
Uniqueness
2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25N3O6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O6/c1-5-32-20-13-16(12-18-22(29)26(3)24(31)27(4)23(18)30)8-11-19(20)33-14-21(28)25-17-9-6-15(2)7-10-17/h6-13H,5,14H2,1-4H3,(H,25,28) |
InChI Key |
GLUHFEJSOJVPBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OCC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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